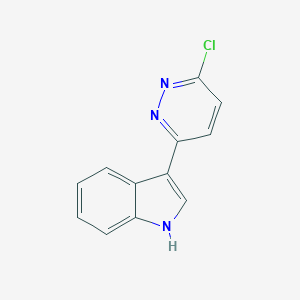

3-(6-chloropyridazin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXGESVVZOJONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377053 | |

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129287-26-9 | |

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole, designed for researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on related structures.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃ | PubChem[1] |

| Molecular Weight | 229.66 g/mol | PubChem[1] |

| CAS Number | 129287-26-9 | PubChem[1] |

| Appearance | Likely a solid | Inferred |

| Melting Point | 270-272°C | Commercial Supplier |

| Boiling Point | 518.4°C (Predicted) | Commercial Supplier |

| pKa | ~2.3 (of pyridazine ring)[2] | Inferred from literature[2] |

| Solubility | No experimental data available. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | Inferred |

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The most likely approach involves a cross-coupling reaction between an indole precursor and a chloropyridazine derivative.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of indole with 3,6-dichloropyridazine. This reaction would likely proceed via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Caption: Proposed synthesis of this compound.

General Experimental Considerations (Hypothetical)

Based on protocols for analogous compounds, a hypothetical experimental procedure is outlined below. Note: This is a generalized procedure and would require optimization.

Materials:

-

Indole

-

3,6-Dichloropyridazine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., DMF, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add indole, 3,6-dichloropyridazine, a palladium catalyst, and a base.

-

Add the solvent and stir the mixture at an elevated temperature (e.g., 80-120°C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not available in the surveyed literature. The following table provides predicted or expected spectral characteristics based on the analysis of its structural fragments (indole and chloropyridazine).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the indole ring system and the pyridazine ring. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons would appear in the range of δ 7-9 ppm. |

| ¹³C NMR | Resonances for the twelve carbon atoms. The carbon atoms of the heterocyclic rings would appear in the aromatic region of the spectrum. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 229, with an isotopic peak (M+2)⁺ at m/z 231 due to the presence of the chlorine atom, in an approximate 3:1 ratio. |

Biological Activity and Signaling Pathways

There is no direct evidence in the literature detailing the specific biological activities or the signaling pathways modulated by this compound. However, the indole and pyridazine moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer agents: Some studies have explored hybrids of chloropyridazine as inducers of apoptosis and inhibitors of PARP-1.[2]

-

Anti-inflammatory agents: The indole nucleus is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).

Given the prevalence of the indole scaffold in molecules that interact with various biological targets, it is plausible that this compound could exhibit activity in pathways related to inflammation, cell proliferation, or neurotransmission. However, without experimental data, any discussion of its mechanism of action remains speculative.

Caption: Logical relationship of the core scaffold to known activities of its derivatives and potential areas for further research.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry, primarily as a building block for the synthesis of more complex molecules. While its fundamental physicochemical properties can be estimated, a comprehensive experimental characterization is currently lacking in publicly accessible literature. Future research should focus on elucidating its precise chemical and physical properties through experimental determination, developing and optimizing a robust synthetic protocol, and screening for biological activity to identify potential targets and signaling pathways. Such studies will be crucial to fully unlock the therapeutic potential of this and related molecular scaffolds.

References

Physicochemical Characteristics of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole. This molecule serves as a significant scaffold in medicinal chemistry, primarily in the development of kinase inhibitors and anti-inflammatory agents. This document summarizes its chemical and physical properties, provides detailed experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that while some values are experimentally determined, others are computational estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃ | PubChem[1] |

| Molecular Weight | 229.67 g/mol | MySkinRecipes[2] |

| CAS Number | 129287-26-9 | PubChem[1] |

| Melting Point | 270-272°C | MySkinRecipes[2] |

| Boiling Point | 518.4°C (Predicted) | MySkinRecipes[2] |

| logP (Predicted) | 2.6 | PubChem[1] |

| pKa (Predicted) | Basic pKa: 2.3 (for pyridazine moiety) | |

| Solubility | Data not experimentally determined. Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and DMF. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of any compound. Below are generalized yet detailed methodologies for determining the key physicochemical properties of this compound. These protocols can be adapted for specific laboratory settings.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors like 3,6-dichloropyridazine. The following is a representative synthetic protocol.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Materials:

-

3,6-dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Dioxane

-

Indole-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Synthesis of 3-amino-6-chloropyridazine: In a pressure vessel, dissolve 3,6-dichloropyridazine in dioxane. Add aqueous ammonia. Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool and concentrate under reduced pressure. Purify the crude product by chromatography to obtain 3-amino-6-chloropyridazine.

-

Suzuki-Miyaura Cross-Coupling: To a flask, add 3-amino-6-chloropyridazine, indole-3-boronic acid, and a base. Add the palladium catalyst. Degas the flask and add the solvent system. Heat the mixture to 80-100°C for 4-12 hours, monitoring by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining aqueous solubility.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Place the container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Carefully collect the supernatant (the saturated solution).

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa (Potentiometric Titration)

Workflow for pKa Determination

Caption: Potentiometric titration workflow for pKa determination.

Materials:

-

This compound

-

Solvent (e.g., water, methanol-water mixture)

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Calibrated pH meter with an electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent.

-

Immerse the pH electrode in the solution and start stirring.

-

Incrementally add the titrant (acid or base) from the burette.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Determination of logP (Shake-Flask Method)

Workflow for logP Determination

Caption: Shake-flask method workflow for determining logP.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Water (HPLC grade)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase to create a two-phase system.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation or using a separatory funnel.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anti-inflammatory agents and kinase inhibitors.[3] While the specific biological targets of the parent compound are not extensively characterized, its structural motifs suggest potential mechanisms of action.

Potential Anti-Inflammatory Mechanism

The pyridazine and indole moieties are known to be present in molecules that modulate inflammatory pathways. A plausible mechanism involves the inhibition of key inflammatory mediators.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Potential Kinase Inhibition Mechanism

The indole and pyridazine rings are common scaffolds in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates. The c-Jun N-terminal kinase (JNK) pathway is a potential target.[4]

Proposed Kinase Inhibition Signaling Pathway

Caption: Proposed mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound is a compound of significant interest in drug discovery, possessing a structural framework amenable to the development of potent bioactive molecules. While a complete experimental dataset for its physicochemical properties is not yet publicly available, the provided protocols offer a robust framework for its characterization. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic scaffold.

References

- 1. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(6-chloropyridazin-3-yl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 3-(6-chloropyridazin-3-yl)-1H-indole. This heterocyclic compound, incorporating both an indole and a chloropyridazine moiety, is of significant interest to researchers in medicinal chemistry and drug development. This document consolidates key data, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways to serve as a foundational resource for scientific investigation.

Molecular Structure and Identifiers

This compound is a bicyclic aromatic compound featuring an indole ring system substituted at the C3 position with a 6-chloropyridazine ring. The indole scaffold is a common pharmacophore in numerous biologically active compounds, while the pyridazine ring, a π-deficient heterocycle, contributes to the molecule's electronic properties and potential for hydrogen bonding.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 129287-26-9[4][5] |

| Molecular Formula | C₁₂H₈ClN₃[4][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl[4][5] |

| InChI | InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H[4] |

| InChIKey | CLXGESVVZOJONY-UHFFFAOYSA-N[4] |

| ChEMBL ID | CHEMBL1548497[4] |

| PubChem CID | 2763611[4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.67 g/mol | [5][6] |

| Exact Mass | 229.0406750 Da | [4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | [4] |

| Melting Point | 270-272°C | [6] |

| Boiling Point (Predicted) | 518.4°C | [6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the indole and pyridazine rings. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the indole benzene ring would appear in the 7-8 ppm region, while the C2-H of the indole and the protons on the pyridazine ring would also be in the aromatic region.

-

¹³C NMR: The carbon NMR would display twelve distinct signals corresponding to each carbon atom in the molecule. The carbons attached to heteroatoms (N, Cl) would be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the indole amine around 3300-3400 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is also expected, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (229.67 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic strategies. A common approach involves the coupling of an indole precursor with a suitable pyridazine derivative. The Fischer indole synthesis is a classical method for forming the indole ring itself from a phenylhydrazine and a ketone or aldehyde.[7] A plausible direct synthesis would involve a coupling reaction, such as a Suzuki or Stille coupling, between a 3-borylated or 3-stannylated indole and 3,6-dichloropyridazine.

Alternatively, a direct arylation or Friedel-Crafts-type reaction between indole and a reactive pyridazine species could be employed.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation Approach (Generalized)

This protocol describes a general, plausible method for the synthesis. Optimization of reagents, solvents, and reaction conditions is typically required.

-

Acylation of Indole:

-

To a stirred solution of 1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.

-

Slowly add a solution of 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure intermediate, (1H-indol-3-yl)(6-chloropyridazin-3-yl)methanone.

-

-

Reduction (Wolff-Kishner or similar):

-

Note: This step would be for creating a methylene bridge, not for the direct bond in the target molecule. A more direct coupling is often preferred. The protocol above outlines a foundational step in many multi-step syntheses. For a direct C-C bond as in the target molecule, a palladium-catalyzed cross-coupling reaction would be a more direct and modern approach.

-

Biological Activity and Potential Mechanism of Action

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous anticancer, anti-inflammatory, and anti-HIV agents.[2][3] Similarly, the pyridazine moiety is found in various pharmacologically active compounds, known to act as inhibitors of enzymes like PARP-1 (Poly (ADP-ribose) polymerase-1).[1]

Derivatives of this compound are investigated for their potential as kinase inhibitors in cancer therapy.[6] The combination of the indole and chloropyridazine scaffolds suggests that this molecule could interact with biological targets through hydrogen bonding and π-π stacking interactions.[6]

While the specific mechanism for this exact compound is not detailed in the provided search results, related pyridazine hybrids have been designed as PARP-1 inhibitors that induce apoptosis.[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to an accumulation of DNA damage and subsequent cell death (apoptosis).

Caption: Potential mechanism via PARP-1 inhibition leading to apoptosis.

Conclusion

This compound is a compound of considerable interest, merging two pharmacologically significant heterocyclic systems. Its defined molecular structure and physicochemical properties make it a viable candidate for further investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases. The synthetic pathways are accessible through established organic chemistry methodologies, and its structural motifs suggest a potential role as an enzyme inhibitor. This guide provides a foundational dataset for researchers aiming to explore the therapeutic potential of this and related molecules.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 129287-26-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Solubility Profile of 3-(6-chloropyridazin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound with potential applications in pharmaceutical research and development, particularly in the domain of kinase inhibition for oncology. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent indole and chloropyridazine moieties. Furthermore, this guide presents detailed, standardized experimental protocols for the determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise and reliable data. A visual representation of a key signaling pathway potentially modulated by this class of compounds is also provided to offer a broader context for its biological evaluation.

Predicted Solubility Profile

Indole: The indole nucleus is generally characterized by low solubility in water and good solubility in many organic solvents. Indole itself is slightly soluble in water but demonstrates higher solubility in solvents like ethanol, ether, and benzene.[1]

Chloropyridazine Derivatives: A related compound, 6-chloropyridazin-3-amine, has been shown to be soluble in a range of organic solvents including methanol, ethanol, n-butanol, and N,N-dimethylformamide (DMF).[2][3] Its solubility in these solvents was observed to increase with a rise in temperature.[2][3]

Predicted Profile for this compound:

Based on these observations, this compound is predicted to exhibit the following solubility characteristics:

-

Low aqueous solubility: The presence of the largely nonpolar indole ring and the hydrophobic chloropyridazine moiety suggests that the compound will have limited solubility in aqueous media.

-

Moderate to good solubility in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective in dissolving the compound due to their ability to engage in dipole-dipole interactions.

-

Moderate solubility in polar protic solvents: Alcohols such as methanol and ethanol are expected to be reasonably good solvents, with solubility likely increasing with temperature.

-

Limited solubility in nonpolar solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be low.

A summary of the predicted solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Low | The hydrophobic nature of the fused aromatic rings and the chloro-substituent will likely limit interaction with water molecules. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the indole nitrogen. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the indole N-H and the pyridazine nitrogens is possible, but the overall hydrophobicity of the molecule may limit high solubility. |

| Nonpolar | Hexane, Toluene | Low | The polar functionalities (pyridazine ring and indole N-H) will hinder dissolution in nonpolar environments. |

Table 1: Predicted Solubility Profile of this compound

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[4][5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF or PTFE syringe filter).

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound with known concentrations in the same solvent.

-

Analyze the concentration of the compound in the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or µM.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[6][7]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Prepare a serial dilution of the compound directly in the assay plate.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

-

-

Detection of Precipitation:

-

Determine the concentration at which precipitation occurs using one of the following methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtering the solutions through a filter plate, measure the absorbance of the filtrate in a UV-compatible plate.

-

LC-MS/MS: After filtration, quantify the concentration of the dissolved compound.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

-

Visualization of a Relevant Signaling Pathway

Given that indole and pyridazine derivatives are often investigated as kinase inhibitors for cancer therapy, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant context for the potential biological activity of this compound.[8][9][10][11]

Caption: Simplified EGFR signaling cascade.

Conclusion

While experimental data on the solubility of this compound is currently lacking, a qualitative assessment based on its chemical structure suggests low aqueous solubility and better solubility in polar organic solvents. For drug development purposes, it is imperative to determine the precise solubility through standardized experimental protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility. Understanding the solubility profile is a critical first step in evaluating the potential of this and similar molecules as therapeutic agents, particularly in the context of kinase-driven signaling pathways like the EGFR cascade.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of indole and pyridazine rings has given rise to a scaffold of significant interest in medicinal chemistry. This technical guide focuses on the core compound, 3-(6-chloropyridazin-3-yl)-1H-indole (CAS No. 129287-26-9), providing a detailed overview of its synthesis and exploring its potential biological activities based on the broader class of indole-pyridazine derivatives. While the specific discovery and developmental history of this exact molecule are not extensively documented in public literature, this paper constructs a comprehensive profile by examining related structures and their diverse pharmacological properties. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this chemical entity.

Introduction: The Emergence of the Indole-Pyridazine Scaffold

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Similarly, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and investigational agents.[2] The fusion of these two privileged scaffolds into a single molecular entity, the indole-pyridazine system, has attracted considerable attention from medicinal chemists.

Derivatives of this hybrid scaffold have been investigated for a wide range of therapeutic applications, including but not limited to oncology, inflammation, infectious diseases, and cardiovascular disorders.[3][4][5] The unique electronic and steric properties arising from the combination of the electron-rich indole and the electron-deficient pyridazine ring allow for diverse molecular interactions with various biological targets. This compound represents a fundamental building block within this class of compounds, offering a reactive handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Synthesis and Characterization

General Synthetic Approach

A common method for the formation of C-C bonds at the C3 position of indoles is the Friedel-Crafts type reaction with a reactive pyridazine derivative. The synthesis can be conceptualized as a two-step process: the preparation of the key pyridazine precursor and its subsequent reaction with indole.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols based on established chemical literature for similar compounds.

Step 1: Synthesis of 3,6-Dichloropyridazine

-

Reaction Setup: To a stirred solution of maleic anhydride in a suitable solvent (e.g., water or acetic acid), hydrazine hydrate is added dropwise at a controlled temperature.

-

Cyclization: The reaction mixture is heated to reflux for several hours to yield pyridazine-3,6-dione.

-

Chlorination: The resulting pyridazine-3,6-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating, to afford 3,6-dichloropyridazine.[6]

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, 1H-indole and 3,6-dichloropyridazine are dissolved in an appropriate solvent (e.g., a non-polar organic solvent like dichloroethane or nitrobenzene).

-

Catalysis: A Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a low temperature to initiate the Friedel-Crafts reaction.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 129287-26-9 |

| Molecular Formula | C₁₂H₈ClN₃ |

| Molecular Weight | 229.67 g/mol |

| Melting Point | 270-272 °C |

| Boiling Point (Predicted) | 518.4 °C |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of indole-pyridazine derivatives has shown a wide range of pharmacological activities. The following sections explore these potential applications and the associated signaling pathways.

Anticancer Activity

Numerous studies have reported the anticancer potential of indole-pyridazine derivatives.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of indole-pyridazine derivatives have also been explored. These compounds may act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Other Potential Activities

The indole-pyridazine scaffold has also been associated with antibacterial, antiviral, and cardiovascular activities, such as vasorelaxant effects.[3][8][9]

Quantitative Data on Related Compounds

The following table summarizes the biological activity data for several representative indole-pyridazine and related derivatives to provide a comparative context.

| Compound Class | Biological Activity | Key Findings | Reference |

| Indolyl-pyridazinone derivatives | Antibacterial | Active against Staphylococcus aureus and Escherichia coli. | [6] |

| Pyridazin-3-one derivatives | Vasorelaxant | EC₅₀ values in the micromolar to nanomolar range. | [9] |

| Chloropyridazine hybrids | Anticancer (PARP-1 inhibition) | Showed promising pro-apoptotic behavior. | [7] |

Future Directions and Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While its own biological profile is yet to be fully elucidated, the extensive research on related indole-pyridazine derivatives provides a strong rationale for its further investigation.

Future research should focus on:

-

Diverse Functionalization: The chlorine atom on the pyridazine ring serves as a convenient point for nucleophilic substitution, allowing for the creation of extensive compound libraries.

-

Comprehensive Biological Screening: A broad-based screening of this compound and its derivatives against a wide range of biological targets is warranted.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. An efficient synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Biological Activity of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The heterocyclic scaffold, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a molecule of significant interest within medicinal chemistry. Comprising two pharmacologically relevant moieties, the indole and pyridazine rings, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. While direct biological profiling of this compound is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives provides compelling evidence for its potential in oncology and inflammatory diseases. This technical guide consolidates the current understanding of the biological activities of closely related analogues, details relevant experimental protocols for assessing such activities, and visualizes the key signaling pathways implicated.

Introduction: The Pharmacophoric Significance of the Indole and Pyridazine Moieties

The indole nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, renowned for its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and capacity for hydrogen bonding contribute to its privileged status in drug design.[1] Similarly, the pyridazine ring, a π-deficient heterocycle, possesses distinct physicochemical characteristics that are advantageous for molecular recognition and drug-target interactions.[2] The combination of these two scaffolds in this compound suggests a high potential for diverse biological activities. This molecule is recognized as a key intermediate in the development of kinase inhibitors for cancer therapy and compounds targeting neurological and inflammatory conditions.[3]

Potential Therapeutic Applications based on Derivative Studies

While direct experimental data for this compound is limited, extensive research on its derivatives provides a strong rationale for its potential therapeutic applications.

Anticancer Activity

A significant body of research points towards the anticancer potential of compounds derived from the this compound core. Hybrid molecules incorporating a 4-chloropyridazinoxyphenyl scaffold have been synthesized and evaluated as promising anticancer agents. These compounds have been shown to induce apoptosis and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair that is a validated target in oncology.[3] Studies on such derivatives have demonstrated significant growth inhibition in various cancer cell lines.[3] The proposed mechanism involves the induction of programmed cell death, as evidenced by the upregulation of pro-apoptotic proteins.[3]

Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties. A series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which can be conceptually derived from the core structure, have been designed and synthesized.[4] These compounds have been screened for their in vitro anti-inflammatory action, with some exhibiting moderate to excellent activity in assays such as the inhibition of albumin denaturation.[4]

Key Signaling Pathways

Based on the activities of its derivatives, this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing apoptosis. The diagram below illustrates a simplified workflow for assessing the pro-apoptotic potential of a compound like this compound.

PARP-1 Inhibition and DNA Damage Response

The inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms. The following diagram outlines the central role of PARP-1 in the DNA damage response and how its inhibition can lead to cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound, based on protocols used for its derivatives.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To investigate the effect of the compound on the expression of key apoptosis-related proteins.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

-

Objective: To assess the in vitro anti-inflammatory activity of the compound.

-

Methodology:

-

Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of various concentrations of this compound.

-

Use a standard anti-inflammatory drug (e.g., Aspirin) as a positive control.

-

Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the samples at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data reported for derivatives of this compound. It is crucial to note that these values are not for the core compound itself but provide a basis for hypothesizing its potential potency.

Table 1: Anticancer Activity of Chloropyridazine Hybrids (Example Data)

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Derivative A | HNO97 | 5.2 | [3] |

| Derivative B | FaDu | 8.7 | [3] |

| Derivative C | MDA-MB-468 | 12.1 | [3] |

Table 2: In Vitro Anti-inflammatory Activity of Pyrazole-Alkanamide Derivatives (Example Data)

| Compound ID | Inhibition of Albumin Denaturation (%) at 100 µg/mL | Reference |

| Derivative X | 75.4 | [4] |

| Derivative Y | 68.2 | [4] |

| Aspirin (Standard) | 82.1 | [4] |

Conclusion

While direct biological data on this compound is sparse, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and inflammation. The indole and pyridazine moieties confer favorable pharmacological properties, and the reported activities of its analogues in inhibiting cancer cell growth, inducing apoptosis, and modulating inflammatory responses provide a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for the systematic evaluation of the biological activities of this promising core structure. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(6-chloropyridazin-3-yl)-1H-indole core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The indole and pyridazine moieties, both well-established pharmacophores, are combined to create a unique chemical space with diverse biological targets. This document details the synthetic strategies employed to access the core structure and its analogues, summarizes their anticancer and anti-inflammatory properties with a focus on their activity as kinase and PARP inhibitors, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the critical signaling pathways modulated by these compounds, offering a valuable resource for researchers in the fields of drug discovery and development.

Core Structure and Physicochemical Properties

The foundational molecule, this compound, is a heterocyclic compound featuring a fused indole and pyridazine ring system.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 129287-26-9 |

| Molecular Formula | C₁₂H₈ClN₃ |

| Molecular Weight | 229.67 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |

| Melting Point | 270-272°C |

| Boiling Point | 518.4°C |

Table 1: Physicochemical Properties of this compound.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives often involves the coupling of an indole precursor with a functionalized pyridazine ring. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound (e.g., an indoleboronic acid) and a halide (e.g., a chloropyridazine).

Derivatives can be synthesized by utilizing substituted indoles or by further functionalizing the core molecule. The chlorine atom on the pyridazine ring is a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers.

General Synthetic Scheme

The following diagram illustrates a general synthetic approach to this compound derivatives.

A Prospective Technical Guide for the Preliminary Screening of 3-(6-chloropyridazin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of indole and pyridazine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential, particularly in oncology. This technical guide outlines a proposed research framework for the preliminary screening of the novel compound, 3-(6-chloropyridazin-3-yl)-1H-indole. Due to the absence of published data on this specific molecule, this document serves as a prospective guide, extrapolating from the known biological activities of structurally related indole and chloropyridazine derivatives. We present a plausible synthetic route, detailed protocols for a panel of in vitro assays to assess its anticancer potential, and hypothesize potential mechanisms of action. The proposed screening cascade is designed to evaluate cytotoxicity, impact on cell cycle progression and apoptosis, and inhibition of key cancer-related targets such as PARP-1 and tubulin. This guide provides a foundational research plan for the initial investigation of this compound as a potential therapeutic agent.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyridazine ring system, aza-analogs of pyridine, is a key pharmacophore in many medicinally important molecules.[2] In particular, chloropyridazine derivatives have been explored for their potential as anticancer agents, with some exhibiting inhibitory activity against enzymes like PARP-1.[3][4]

The hybridization of these two pharmacophores into a single molecule, this compound, presents an intriguing candidate for anticancer drug screening. The indole moiety at the 3-position can engage in various interactions with biological targets, while the chloropyridazine component offers potential for specific binding and modulation of enzyme activity. This document outlines a comprehensive strategy for the initial synthesis and in vitro biological evaluation of this target compound.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 3-substituted indoles. A common approach involves the reaction of indole with a suitable electrophile.[5][6] In this case, 3,6-dichloropyridazine can serve as the electrophilic partner in a cross-coupling reaction.

Proposed Synthetic Scheme:

A potential method is the direct C-H arylation of indole with 3,6-dichloropyridazine. This reaction is often catalyzed by a palladium complex with a suitable ligand and a base.

Characterization of the final product would be achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preliminary in vitro Screening

A tiered approach is proposed for the preliminary in vitro screening of this compound to assess its potential as an anticancer agent.

Cell Viability Assays

The initial assessment of anticancer activity will involve determining the cytotoxicity of the compound against a panel of human cancer cell lines. The NCI-60 panel methodology suggests starting with sensitive lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[7]

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cancer Cell Line | Tissue of Origin | This compound (IC₅₀ µM) | Doxorubicin (Positive Control) (IC₅₀ µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference data |

| NCI-H460 | Lung Carcinoma | Data to be determined | Reference data |

| SF-268 | Glioma | Data to be determined | Reference data |

Cell Cycle Analysis

To understand the cytostatic or cytotoxic effects, cell cycle analysis will be performed on a sensitive cell line identified in the viability assays. This will determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Table 2: Hypothetical Cell Cycle Distribution Data (%)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Test Compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Nocodazole (Positive Control) | Reference data | Reference data | Reference data | Reference data |

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining will be conducted.

Table 3: Hypothetical Apoptosis Assay Data (%)

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| Test Compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |

| Staurosporine (Positive Control) | Reference data | Reference data | Reference data |

Target-Based Assays

Based on the known activities of chloropyridazine and indole derivatives, the following target-based assays are proposed to elucidate the mechanism of action.

PARP-1 Inhibition Assay

Given that some chloropyridazine-containing compounds are known PARP-1 inhibitors, assessing the compound's ability to inhibit this enzyme is a logical step.[3][4]

Table 4: Hypothetical PARP-1 Inhibition Data

| Compound | PARP-1 Inhibition IC₅₀ (nM) |

| This compound | Data to be determined |

| Olaparib (Positive Control) | Reference data |

Tubulin Polymerization Assay

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] An in vitro tubulin polymerization assay will reveal if the test compound has a similar mechanism.

Table 5: Hypothetical Tubulin Polymerization Inhibition Data

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |

| This compound | Data to be determined |

| Colchicine (Positive Control) | Reference data |

Hypothesized Signaling Pathway

Should the preliminary screening indicate that this compound induces apoptosis and inhibits PARP-1, a potential mechanism of action could involve the disruption of DNA repair pathways, leading to the activation of the intrinsic apoptosis cascade.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24 hours, then harvest by trypsinization.

-

Fixation: Wash cells with PBS and fix in cold 70% ethanol overnight at -20°C.[11][12]

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours and harvest both adherent and floating cells.[13]

-

Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.[14]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

-

Plate Coating: Use a 96-well plate pre-coated with histones.

-

Reaction Setup: Add the test compound at various concentrations, followed by PARP-1 enzyme, activated DNA, and biotinylated NAD+.[15]

-

Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-1 reaction to proceed.[15]

-

Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.[15]

-

Signal Measurement: Measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.[16]

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.[8]

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[16][17]

-

Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.[8][16]

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the initial investigation of this compound as a potential anticancer agent. The proposed synthesis and screening cascade are based on established methodologies and the known biological activities of related compounds. The successful execution of this research plan would provide crucial preliminary data on the efficacy and mechanism of action of this novel molecule, thereby informing decisions on its further development as a therapeutic candidate.

References

- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. benchchem.com [benchchem.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. abscience.com.tw [abscience.com.tw]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Purification of 3-(6-chloropyridazin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound of interest in pharmaceutical research. The protocols outlined below are based on established purification techniques for indole and pyridazine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Purification Strategies

The primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities present in the crude material, and the desired final purity.

-

Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities. It is particularly useful for initial purification of crude reaction mixtures.

-

Recrystallization: This method is ideal for obtaining highly pure crystalline material from a partially purified product. It relies on the differential solubility of the compound and its impurities in a suitable solvent system.

Data Presentation

The following tables summarize the recommended conditions for each purification method.

Table 1: Column Chromatography Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is commonly effective. A starting point could be a low polarity mixture (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity to elute the target compound. Dichloromethane can also be used as a component of the eluent system. |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

Table 2: Recrystallization Solvent Selection

| Solvent/Solvent System | Suitability |

| Methanol/Water | A mixture of methanol and water has been shown to be effective for the crystallization of indole derivatives. The optimal ratio should be determined experimentally. |

| Ethanol | Ethanol is a common solvent for the recrystallization of many organic compounds and can be a good starting point for solubility tests. |

| Acetonitrile | Acetonitrile can be a suitable solvent, particularly for compounds with moderate polarity. |

| Dichloromethane/Hexane | A co-solvent system of a good solvent (dichloromethane) and a poor solvent (hexane) can be employed to induce crystallization. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (optional, HPLC grade)

-

Glass chromatography column

-

Collection tubes

-

TLC plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions in separate tubes.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

-

Partially purified this compound

-

Recrystallization solvent (e.g., methanol/water, ethanol)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the purification protocols.

Application Note: Screening of 3-(6-chloropyridazin-3-yl)-1H-indole for Kinase Inhibitor Activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become a major class of drug targets. The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors. The pyridazine moiety is also found in biologically active compounds, including some with anticancer properties. The compound 3-(6-chloropyridazin-3-yl)-1H-indole combines these two pharmacophores and represents a potential candidate for kinase inhibitor discovery.

This application note provides a protocol for screening this compound against a panel of protein kinases to determine its inhibitory activity and selectivity profile. The described methodologies are based on well-established in vitro kinase assay platforms.

Compound Information

| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound |  | C₁₂H₈ClN₃ | 229.67 g/mol | 129287-26-9 |

Principle of Kinase Activity Assays

The inhibitory activity of this compound can be assessed using various in vitro kinase assay formats. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform that works on this principle. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This signal is inversely proportional to the kinase activity.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is for illustrative purposes only to demonstrate how experimental results would be summarized.

| Kinase Target | Family | IC50 (nM) [Hypothetical] |

| CDK2/cyclin A | CMGC | 85 |

| FLT3 | Tyrosine Kinase | 150 |

| VEGFR2 | Tyrosine Kinase | 320 |

| JNK1 | CMGC | > 10,000 |

| p38α | CMGC | > 10,000 |

| EGFR | Tyrosine Kinase | 8,500 |

Note: The hypothetical data suggests that this compound may exhibit inhibitory activity against CDK2, FLT3, and VEGFR2, while being less active against JNK1, p38α, and EGFR. Actual experimental results would be required to confirm this profile.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general procedure for determining the IC50 value of this compound against a specific kinase.

Materials:

-

This compound (test compound)

-

Recombinant human kinase (e.g., CDK2/cyclin A)

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction:

-

Add 5 µL of the test compound dilution to the wells of the microplate.

-

Add 2.5 µL of a mixture containing the kinase and its substrate to each well.

-